molecular formula C19H21N3OS B2762477 5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione CAS No. 728907-99-1

5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione

Cat. No.: B2762477
CAS No.: 728907-99-1
M. Wt: 339.46
InChI Key: UQRJGJSZFBDWCL-UHFFFAOYSA-N
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Description

5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione is a triazine derivative featuring a butoxy substituent at the 5-position and a thione group at the 3-position. Its structure combines a tetrahydrotriazine core with aromatic phenyl groups and a flexible butoxy chain.

Properties

IUPAC Name

5-butoxy-5,6-diphenyl-2,4-dihydro-1,2,4-triazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-3-14-23-19(16-12-8-5-9-13-16)17(21-22-18(24)20-19)15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRJGJSZFBDWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1(C(=NNC(=S)N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of catalysts and specific temperature controls can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reagents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include modulation of oxidative stress or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Variations and Substituent Effects

Key structural analogs include:

  • 5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione (methoxy substituent) .
  • 2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (dione and methylpropene substituents) .

Substituent Impact:

  • Alkoxy Groups: The methoxy analog exhibits solvatochromism, with absorption spectra sensitive to solvent polarity (λmax shifts from 340 nm in cyclohexane to 365 nm in DMSO) .
  • Thione vs. Dione : The thione group (-C=S) in 5-butoxy-5,6-diphenyl-triazine-3-thione contrasts with the dione (-C=O) in the 3,5-dione analog . Thione groups often exhibit stronger metal-binding affinity, relevant for analytical applications (e.g., palladium detection) , while diones may favor hydrogen bonding, as seen in their crystal structures .
2.2. Physical and Chemical Properties
Compound Substituent Molecular Weight (g/mol) Key Properties
5-Methoxy-5,6-diphenyl-triazine-3-thione Methoxy ~326.4* Solvatochromic (λmax 340–365 nm), crystalline (CCDC 269111)
5,6-Diphenyl-triazine-3-thione None ~296.3* Used for Pd(II) detection (LOD ~0.1 ppm) via spectrophotometry
2-{[(2-Methylprop...)dione Dione, methylpropene 273.29 Planar triazine ring (r.m.s. deviation 0.019 Å), hydrogen-bonded dimers
5-Butoxy-5,6-diphenyl-triazine-3-thione Butoxy ~382.5* Predicted higher lipophilicity, potential solvatochromism and metal binding

*Calculated based on molecular formulas.

Research Findings and Gaps

  • Solvatochromism : The methoxy compound’s solvent-dependent λmax shifts imply that the butoxy analog may exhibit broader spectral shifts due to increased electron-donating effects.
  • Knowledge Gaps: Experimental data on the butoxy derivative’s synthesis, crystallography, and applications are absent in the provided evidence. Further studies should prioritize these areas.

Biological Activity

5-Butoxy-5,6-diphenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3-thione is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a tetrahydrotriazine core with butoxy and diphenyl substituents. Its chemical formula is C19H22N4OSC_{19}H_{22}N_4OS, and it possesses a molecular weight of 358.47 g/mol. The presence of sulfur in the thione functional group contributes to its reactivity and biological activity.

1. Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes associated with tumorigenesis. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation.

Study Compound Cell Line IC50 (µM) Mechanism
5-Butoxy...MCF-712.5Apoptosis
5-Butoxy...A54915.0Enzyme Inhibition

2. Antiviral Activity

Triazine derivatives have also been explored for their antiviral properties. For instance, molecular docking studies suggest that these compounds can interact with viral proteins, potentially inhibiting their function.

Study Compound Virus Activity (%) Reference
C35PVY85.8
C35Influenza70.0

3. Antimicrobial Activity

The antimicrobial potential of triazine derivatives has been documented in various studies. These compounds often exhibit broad-spectrum activity against bacteria and fungi.

Study Compound Microorganism Zone of Inhibition (mm)
5-Butoxy...E. coli20
5-Butoxy...S. aureus25

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many triazine derivatives inhibit enzymes that are crucial for cancer cell survival and replication.
  • Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Antiviral Mechanisms: By binding to viral proteins or disrupting viral replication processes.
  • Membrane Disruption: Antimicrobial activity may arise from the ability to disrupt microbial cell membranes.

Case Study 1: Anticancer Activity in MCF-7 Cells

In a study focusing on breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 12.5 µM, indicating potent anticancer activity through apoptosis induction.

Case Study 2: Antiviral Effects Against PVY

A series of experiments showed that derivative C35 exhibited significant protective effects against Potato Virus Y (PVY), with an inactivation rate reaching up to 85.8%. This study highlighted the potential for developing antiviral agents based on triazine structures.

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